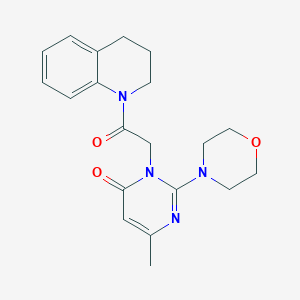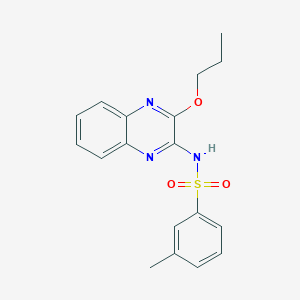
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s structure features a quinoxaline ring fused with a benzenesulfonamide group, making it a potential candidate for various pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using green chemistry principles to minimize waste and energy consumption. Catalysts and solvents that are environmentally benign are preferred to ensure sustainable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfonamide group enhances the compound’s ability to interact with biological membranes, facilitating its entry into cells and subsequent action on intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure but similar biological activities.
2-methylquinoxaline: A derivative with a methyl group at the 2-position, exhibiting similar antimicrobial properties.
3-propoxyquinoxaline: A derivative with a propoxy group, showing enhanced antiviral activity.
Uniqueness
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. The presence of both the quinoxaline and benzenesulfonamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-3-11-24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWQPEKCFAYNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2973793.png)
![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
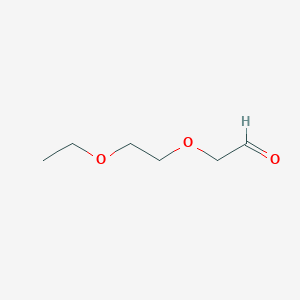
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2973801.png)
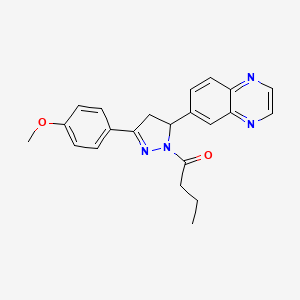
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)
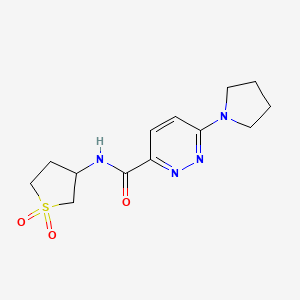
![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)
